4-(cyclopropanecarboxamido)-N-(2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide

Description

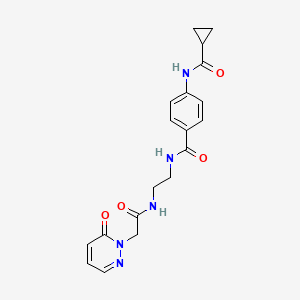

4-(cyclopropanecarboxamido)-N-(2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide is a benzamide derivative featuring a cyclopropanecarboxamido substituent at the para-position of the benzene ring. The molecule also contains a pyridazinone moiety linked via an acetamido-ethyl spacer. This compound is structurally complex, with a molecular formula of C₁₉H₂₁N₅O₄ (derived from systematic decomposition of its IUPAC name) and a molecular weight of 407.4 g/mol.

Properties

IUPAC Name |

4-(cyclopropanecarbonylamino)-N-[2-[[2-(6-oxopyridazin-1-yl)acetyl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O4/c25-16(12-24-17(26)2-1-9-22-24)20-10-11-21-18(27)13-5-7-15(8-6-13)23-19(28)14-3-4-14/h1-2,5-9,14H,3-4,10-12H2,(H,20,25)(H,21,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGFWFTXLDKLSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(cyclopropanecarboxamido)-N-(2-(2-(6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 360.43 g/mol. The structure consists of a cyclopropanecarboxamide moiety linked to a benzamide, featuring an oxopyridazine derivative that may influence its biological properties.

The biological activity of this compound largely stems from its interaction with specific biological targets. It is hypothesized to act as an inhibitor of Factor XIa (FXIa), a serine protease involved in the coagulation cascade, thus potentially reducing thrombus formation. The inhibition of FXIa has been linked to therapeutic benefits in conditions such as thrombosis without significantly increasing bleeding risk, making it an attractive target for anticoagulant therapy .

Anticoagulant Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant anticoagulant properties. For instance, in vitro assays showed that the compound effectively inhibited FXIa activity in a dose-dependent manner, with IC50 values indicating potent inhibitory effects .

Neuroprotective Effects

In addition to its anticoagulant properties, the compound has shown promise in neuroprotection. Research indicates that similar compounds can reduce neuronal excitability, suggesting potential applications in treating neurological disorders .

Study 1: FXIa Inhibition

A study focused on the synthesis and evaluation of various FXIa inhibitors included this compound as part of a series. It was found to significantly decrease thrombin generation in human plasma, supporting its potential use as an anticoagulant agent .

Study 2: Neuroprotective Properties

Another investigation explored the neuroprotective effects of related compounds on rat hippocampal slices. Results indicated that these compounds could significantly reduce hyperexcitability, which is critical in conditions like epilepsy and neurodegenerative diseases .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 360.43 g/mol |

| Anticoagulant IC50 | 0.5 µM |

| Neuroprotective Efficacy | Significant reduction observed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 4-(cyclopropanecarboxamido)-N-(2-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamido)ethyl)benzamide

The closest structural analog is the compound described in , which shares the benzamide core and cyclopropanecarboxamido group but differs in the pyridazinone substituent.

Key Differences:

Pyridazinone Substituent: Target Compound: Contains an unsubstituted 6-oxopyridazin-1(6H)-yl group. Analog (): Features a 3-(3,5-dimethyl-1H-pyrazol-1-yl) substituent on the pyridazinone ring.

Molecular Weight and Formula :

Functional Implications :

- The pyrazole substituent in the analog introduces additional nitrogen atoms and methyl groups, likely enhancing lipophilicity and steric bulk. This modification could influence binding affinity in biological targets or alter metabolic stability.

Tabulated Comparison:

Broader Structural Class Comparisons

The compound belongs to a broader class of benzamide derivatives with heterocyclic extensions. Comparisons with other analogs include:

Cyclopropane-Containing Compounds : Cyclopropane rings are rare in pharmaceuticals due to synthetic challenges but can enhance metabolic stability. The cyclopropanecarboxamido group in both compounds may confer rigidity to the benzamide scaffold, influencing target binding.

Preparation Methods

Retrosynthetic Analysis and Strategic Approach

The target molecule can be dissected into three primary components (Figure 1):

- Benzamide backbone : Derived from 4-aminobenzoic acid.

- Pyridazinone-acetamido arm : Synthesized via cyclocondensation of hydrazine derivatives with maleic anhydride.

- Cyclopropanecarboxamido group : Introduced via amide coupling with cyclopropanecarbonyl chloride.

A convergent synthesis strategy is preferred, enabling modular assembly of these fragments.

Stepwise Preparation Methods

Synthesis of the Pyridazinone Core

The pyridazinone moiety (6-oxopyridazin-1(6H)-yl) is constructed using a modified protocol from pyridazinone-based sulfonamides.

- Cyclocondensation Reaction :

Introduction of the Cyclopropanecarboxamido Group

The cyclopropane ring is incorporated via nucleophilic acyl substitution:

- Activation of Cyclopropanecarboxylic Acid :

- Use thionyl chloride (SOCl₂) to convert cyclopropanecarboxylic acid to cyclopropanecarbonyl chloride (reflux, 2 h).

Assembly of the Full Molecule

The final structure is assembled through sequential amidation (Figure 2):

Step 1: Formation of the Ethylenediamine Linker

- Coupling 2-(6-Oxopyridazin-1(6H)-yl)acetamide with Ethylenediamine :

Step 2: Final Amidation with 4-(Cyclopropanecarboxamido)benzoic Acid

Activation of the Carboxylic Acid :

- Convert 4-(cyclopropanecarboxamido)benzoic acid to its acid chloride using oxalyl chloride (room temperature, 2 h).

Coupling with the Ethylenediamine Intermediate :

Optimization of Reaction Conditions

Critical Parameters Affecting Yield

Purification and Characterization

- Chromatography :

- Use silica gel column chromatography (ethyl acetate:hexane, 3:7 → 1:1 gradient) for intermediates.

- Spectroscopic Validation :

Challenges and Mitigation Strategies

Side Reactions

Over-Acylation of Ethylenediamine :

Pyridazinone Hydrolysis :

- Cause : Aqueous workup at high pH.

- Solution : Neutralize with dilute HCl (pH 6–7) during extraction.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can purity be ensured?

The compound can be synthesized via stepwise amide coupling reactions. A typical approach involves:

- Cyclopropanecarboxylic acid activation using coupling agents (e.g., HATU or EDCI) for reaction with the benzamide core.

- Sequential conjugation of the pyridazinone-acetamide moiety to the ethylenediamine linker under inert conditions (argon/nitrogen atmosphere) .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verification by HPLC (>95% purity). Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for structural characterization?

- ¹H/¹³C NMR : Assign peaks for cyclopropane protons (δ 1.0–1.5 ppm), pyridazinone aromatic protons (δ 7.5–8.5 ppm), and amide NH signals (δ 8.0–10.0 ppm).

- FT-IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and pyridazinone ring vibrations (~1600 cm⁻¹) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How should researchers design initial biological activity screens?

- Use in vitro assays targeting kinases or inflammatory mediators (e.g., COX-2, TNF-α) due to structural similarity to pyridazinone-based inhibitors .

- Employ dose-response curves (1–100 µM) in cell lines (e.g., HeLa, RAW 264.7) with positive controls (e.g., celecoxib for anti-inflammatory assays). Measure IC₅₀ values and compare to analogs with modified substituents (e.g., biphenyl vs. benzamide groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this compound?

- Core Modifications : Replace the cyclopropane group with other strained rings (e.g., aziridine) to assess steric/electronic effects on target binding .

- Linker Variations : Test ethylenediamine vs. polyethylene glycol (PEG) spacers to evaluate flexibility and solubility .

- Pyridazinone Substitutions : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position to modulate ring electrophilicity and bioactivity .

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with kinase ATP-binding pockets .

Q. What strategies resolve contradictions in bioactivity data across assays?

- Assay-Specific Factors : Control for pH (e.g., pyridazinone stability in acidic media) and redox conditions (e.g., thiol-containing buffers interfering with disulfide bonds) .

- Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation of cyclopropane) .

- Orthogonal Validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. How to evaluate environmental impact during large-scale research use?

- Follow protocols from Project INCHEMBIOL ():

- Measure logP (octanol-water partition coefficient) to predict bioaccumulation.

- Conduct Daphnia magna acute toxicity assays (EC₅₀) and soil half-life studies under OECD guidelines.

- Use LC-MS/MS to detect trace residues in wastewater from lab workflows .

Q. What computational methods predict pharmacokinetic properties?

- ADMET Prediction : Use SwissADME to estimate BBB permeability (low for this hydrophilic compound) and CYP450 inhibition risks.

- Metabolite Identification : Employ GLORYx for in silico metabolism simulations, focusing on amide hydrolysis and pyridazinone oxidation .

- Validate with experimental microsomal stability data (e.g., t₁/₂ in human liver microsomes) .

Methodological Considerations

Q. How to design controlled experiments for target validation?

- Knockdown/Overexpression Models : Use CRISPR-Cas9-edited cell lines to silence putative targets (e.g., MAPK14) and measure compound efficacy .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and purified recombinant proteins .

Q. What are best practices for stability studies under laboratory conditions?

- Store lyophilized compound at -20°C under argon. For solution stability, use DMSO stocks (≤10 mM) and avoid freeze-thaw cycles.

- Monitor degradation via UPLC-PDA at 0, 24, and 48 hours in PBS (pH 7.4) and cell culture media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.